Oxyphenbutazone-d9 is a deuterated derivative of oxyphenbutazone, which is classified as a nonsteroidal anti-inflammatory drug (NSAID). The primary modification in oxyphenbutazone-d9 involves the substitution of hydrogen atoms in the n-butyl group with deuterium isotopes. This alteration enhances the compound's utility in scientific research, particularly in pharmacokinetics and metabolic studies, as deuterium provides unique insights into molecular behavior in biological systems. Oxyphenbutazone itself is known for its anti-inflammatory properties and is often used to treat conditions like arthritis and gout .
Oxyphenbutazone-d9 is synthesized from its parent compound, oxyphenbutazone, which has the chemical formula C19H20N2O3. The deuterated version is identified by the CAS number 1189693-23-9. As a nonsteroidal anti-inflammatory drug, it falls under the classification of analgesics and anti-inflammatory agents, making it relevant for both clinical and research applications .
The synthesis of oxyphenbutazone-d9 involves the introduction of deuterium into the structure of oxyphenbutazone. This process typically includes:
The molecular structure of oxyphenbutazone-d9 retains the core framework of oxyphenbutazone but features deuterium atoms in place of some hydrogen atoms. The structural formula can be represented as follows:
The structural modifications allow for enhanced tracking during metabolic studies, providing insights into the drug's pharmacokinetics .
Oxyphenbutazone-d9 undergoes similar chemical reactions as its parent compound, including:
The mechanism of action for oxyphenbutazone-d9 mirrors that of oxyphenbutazone itself. It primarily exerts its effects through:
The deuterated form allows researchers to study these mechanisms more precisely due to its unique isotopic labeling .
Oxyphenbutazone-d9 exhibits physical and chemical properties similar to those of oxyphenbutazone but with notable differences due to deuteration:
These properties make it a valuable tool in research settings where tracking drug metabolism is crucial .
Oxyphenbutazone-d9 has several significant applications in scientific research:
These applications underscore its importance not only in understanding existing drugs but also in developing new therapeutic agents .
Oxyphenbutazone-d9 (CAS 1189693-23-9) is a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) oxyphenbutazone, featuring strategic deuteration at the n-butyl side chain. Its molecular formula is C₁₉H₁₁D₉N₂O₃, with a molecular weight of 333.43 g/mol—9 atomic mass units (amu) higher than the non-deuterated form (324.4 g/mol). The "d9" designation indicates complete replacement of all nine hydrogen atoms in the butyl moiety (–CH₂–CH₂–CH₂–CH₃) with deuterium (²H or D), resulting in a –CD₂–CD₂–CD₂–CD₃ group [1] [7]. This modification occurs at the C4 position of the pyrazolidinedione core, leaving the phenyl, p-hydroxyphenyl, and carbonyl groups unchanged [5] [8]. The deuteration pattern minimizes metabolic cleavage at the butyl chain while preserving the parent compound's steric and electronic properties [3] [7].
Table 1: Atomic Sites of Deuteration in Oxyphenbutazone-d9
Position | Chemical Group | Hydrogen Count | Deuteration Status |
---|---|---|---|
C4 | Butyl chain | 9 | Fully deuterated (d9) |
C3/C5 | Carbonyl groups | 0 | Undeuterated |
N1/N2 | Phenyl rings | 0 | Undeuterated |
C7 | Phenolic –OH | 1 | Undeuterated |
Structurally, oxyphenbutazone-d9 and its non-deuterated counterpart (CAS 129-20-4) share identical core pharmacophores: a 1,2-diphenylpyrazolidine-3,5-dione scaffold with a p-hydroxyl group on one phenyl ring. The critical divergence lies in the aliphatic butyl group at C4. While non-deuterated oxyphenbutazone has a flexible –CH₂CH₂CH₂CH₃ side chain, the d9 variant features a rigid –CD₂CD₂CD₂CD₃ group [5] [10]. This isotopic substitution minimally affects electronic distribution but significantly alters vibrational and rotational energies. The 9 amu mass difference (333.43 vs. 324.4 g/mol) is readily discernible via mass spectrometry [3] [8]. Pharmacokinetically, deuterium reduces the rate of CYP450-mediated hydroxylation at the butyl chain, thereby extending the half-life in tracer studies [3] [7].
Table 2: Key Structural and Functional Comparisons
Property | Oxyphenbutazone-d9 | Non-Deuterated Oxyphenbutazone |
---|---|---|
Molecular Formula | C₁₉H₁₁D₉N₂O₃ | C₁₉H₂₀N₂O₃ |
Molecular Weight (g/mol) | 333.43 | 324.4 |
Butyl Chain Configuration | –CD₂–CD₂–CD₂–CD₃ | –CH₂–CH₂–CH₂–CH₃ |
Primary Metabolic Vulnerability | Low (C–D bonds resist cleavage) | High (C–H bonds prone to oxidation) |
Primary Research Use | Metabolic tracer, NMR internal standard | Pharmacological reference |
NMR Spectroscopy
¹H NMR analysis in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) reveals distinct signatures:
Mass Spectrometry
Electrospray Ionization (ESI-MS) exhibits diagnostic fragmentation:
Table 3: Diagnostic Spectroscopic Signals for Oxyphenbutazone-d9
Technique | Key Signal | Interpretation |
---|---|---|
¹H NMR | δ 6.8–7.8 ppm (multiplet) | Aromatic ring protons |
δ 9.5–10.0 ppm (singlet, D₂O-exchangeable) | Phenolic –OH | |
¹³C NMR | δ 14 ppm (triplet) | Terminal CD₃ group |
δ 22–33 ppm (multiplet) | Methylene CD₂ groups | |
HRMS ([M+H]⁺) | m/z 334.437 | Molecular ion with d9 labeling |
HRMS/MS Fragment | m/z 261.3 | Cleavage of butyl-d9 side chain |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7